molecular formula C19H14ClFN2O4 B2913703 [(3-chloro-4-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate CAS No. 899998-14-2

[(3-chloro-4-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate

Cat. No.: B2913703
CAS No.: 899998-14-2
M. Wt: 388.78
InChI Key: LHDCVUZVFUSKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-chloro-4-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a carbamoyl group, an indolizine ring, and halogenated phenyl groups, which contribute to its diverse reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-chloro-4-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indolizine Ring: The indolizine ring can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate electrophile.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction between an amine and a chloroformate derivative.

    Halogenation of the Phenyl Ring: The phenyl ring is halogenated using reagents such as chlorine and fluorine under controlled conditions to ensure selective substitution.

    Coupling Reactions: The final step involves coupling the halogenated phenyl carbamoyl derivative with the indolizine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(3-chloro-4-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbamoyl group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

[(3-chloro-4-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(3-chloro-4-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory pathways.

Comparison with Similar Compounds

[(3-chloro-4-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can be compared with similar compounds such as:

    [(3-chloro-4-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-2-carboxylate: Differing in the position of the carboxylate group, which can affect its reactivity and biological activity.

    [(3-chloro-4-fluorophenyl)carbamoyl]methyl 3-acetylpyrrolizine-1-carboxylate: Featuring a pyrrolizine ring instead of an indolizine ring, leading to different chemical and biological properties.

Properties

IUPAC Name

[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O4/c1-11(24)17-9-13(16-4-2-3-7-23(16)17)19(26)27-10-18(25)22-12-5-6-15(21)14(20)8-12/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDCVUZVFUSKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.